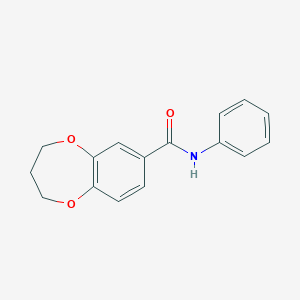

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(17-13-5-2-1-3-6-13)12-7-8-14-15(11-12)20-10-4-9-19-14/h1-3,5-8,11H,4,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHKORHHVTXTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

An In-depth Technical Guide to the Synthesis and Characterization of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, a molecule of interest in medicinal chemistry and drug development. The benzodioxepine scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a carboxamide linkage allows for the exploration of diverse chemical space and potential interactions with biological targets.[1][2] This document details a robust two-step synthetic pathway, outlines the critical reaction mechanisms, and presents a full suite of analytical techniques for the unambiguous structural elucidation and purity assessment of the title compound. The protocols and insights provided herein are intended for researchers, scientists, and professionals engaged in the field of organic synthesis and pharmaceutical sciences.

Introduction and Significance

The 1,5-benzodioxepine heterocyclic system is a core structural motif found in a variety of compounds exhibiting a wide range of pharmacological activities, including potential applications in the treatment of cerebrovascular disorders and as antagonists for adrenoceptors.[3][4] The conformational flexibility of the seven-membered dioxepine ring, coupled with the electronic properties of the fused benzene ring, makes it an attractive scaffold for the design of novel therapeutic agents.

The target molecule, N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, incorporates an N-phenyl carboxamide functionality at the 7-position of the benzodioxepine ring. The amide bond is a cornerstone of medicinal chemistry, known for its stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[5] This guide will provide a detailed exposition of a reliable synthetic route to this compound, beginning with the formation of the benzodioxepine ring system followed by the strategic installation of the N-phenyl carboxamide group.

Synthetic Strategy and Experimental Protocols

The synthesis of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is most effectively achieved through a two-step sequence. The first step involves the construction of the benzodioxepine ring via a Williamson ether synthesis, followed by an amide coupling reaction to introduce the N-phenyl moiety.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties and Pharmacological Profiling of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Executive Summary

The discovery of novel antimicrobial agents is critical to combat the rising threat of multidrug-resistant (MDR) bacteria. The bacterial type II fatty acid synthesis (FAS-II) pathway has emerged as a highly selective therapeutic target. Within this pathway, β -ketoacyl-acyl carrier protein synthase III (FabH) plays a pivotal role by catalyzing the initiating condensation reaction[1]. Recent structure-activity relationship (SAR) studies have identified N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a potent FabH inhibitor ()[2].

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive guide on the compound's physicochemical properties, synthetic methodology, and in vitro pharmacological profiling, ensuring that every protocol described acts as a self-validating system.

Chemical Identity and Physicochemical Properties

The compound features a fused 3,4-dihydro-2H-1,5-benzodioxepine ring system conjugated to a phenyl group via a carboxamide linker[3]. The dioxygenated seven-membered ring imposes unique conformational constraints, positioning the carboxamide optimally for hydrogen bonding within the target enzyme's active site.

Quantitative Data Summary

| Property | Value | Causal Significance in Drug Design |

| Molecular Formula | C₁₆H₁₅NO₃[3] | Establishes the core scaffold for SAR modifications. |

| Molecular Weight | 269.30 g/mol | Highly optimal for small-molecule drug likeness, ensuring favorable diffusion kinetics. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Critical for anchoring the molecule to the side chain carbonyl group of Gly209 in the FabH active site[4]. |

| Hydrogen Bond Acceptors | 3 (Amide C=O, 2x Ether O) | Facilitates electrostatic interactions with the enzyme's catalytic triad. |

| Topological Polar Surface Area | ~47.5 Ų | Ensures excellent membrane permeability, a strict requirement for intracellular bacterial targeting. |

| Predicted LogP | ~3.0 | Balances aqueous solubility for assay stability with the lipophilicity required to cross the bacterial lipid bilayer. |

Mechanism of Action: FabH Inhibition in the FAS-II Pathway

Unlike mammalian FAS-I, which is a single large megasynthase, bacterial FAS-II utilizes discrete, individual enzymes ()[1]. FabH initiates the elongation cycle by catalyzing the decarboxylative condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP[1].

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a competitive inhibitor. The benzodioxepine core occupies the hydrophobic acyl-binding pocket, while the carboxamide linker forms essential hydrogen bonds (specifically between the N-H group and Gly209), effectively blocking the entry of the natural substrate[4].

Figure 1: Mechanism of FabH inhibition in the bacterial FAS-II pathway.

Synthetic Methodology

A robust, high-yield synthetic route is essential for generating derivatives for ongoing SAR studies. The synthesis relies on optimized peptide coupling chemistry.

Protocol: Amidation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Expert Rationale: We utilize EDC·HCl and HOBt rather than traditional DCC/DMAP to prevent the formation of difficult-to-remove dicyclohexylurea byproducts. DIPEA serves as a non-nucleophilic base to maintain the reaction in a deprotonated state without interfering with the acyl transfer.

-

Activation: Dissolve 1.0 eq of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the highly reactive OBt-ester intermediate.

-

Nucleophilic Acyl Substitution: Add 1.1 eq of aniline and 2.0 eq of DIPEA to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Quench the reaction with deionized water. Extract the organic layer sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure target amide.

In Vitro Pharmacological Profiling (FabH Inhibition Assay)

To rigorously validate the inhibitory potency of the synthesized compound, a continuous spectrophotometric assay utilizing Ellman's reagent (DTNB) is employed. This assay is designed as a self-validating system : the enzymatic condensation reaction releases free Coenzyme A (CoA-SH), which immediately reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), yielding a quantifiable yellow color at 412 nm.

Protocol: Continuous DTNB-Coupled FabH Assay

Self-Validation Controls:

-

Positive Control: Thiolactomycin (a known, validated FabH inhibitor) to verify assay sensitivity.

-

Vehicle Control: 1% DMSO to ensure the solvent does not denature the enzyme or artificially inflate inhibition metrics.

-

Blank Control: Reaction mixture lacking FabH to account for spontaneous background CoA-SH hydrolysis.

-

Reagent Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 7.0, 1 mM EDTA). Prepare a 10 mM stock of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in DMSO.

-

Enzyme Incubation: In a 96-well microplate, combine 1 µg of purified E. coli FabH, assay buffer, and varying concentrations of the inhibitor (0.1 µM to 100 µM). Incubate at 37°C for 30 minutes to allow equilibrium binding.

-

Substrate Addition: Initiate the reaction by adding a substrate master mix containing 50 µM Acetyl-CoA, 50 µM Malonyl-ACP, and 1 mM DTNB.

-

Kinetic Readout: Immediately monitor the absorbance at 412 nm using a microplate reader for 15 minutes.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Plot % inhibition versus log[Inhibitor] and determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

Figure 2: Standardized experimental workflow for in vitro FabH enzyme inhibition assays.

Conclusion

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide represents a highly promising scaffold for antibacterial drug development. Its optimized physicochemical profile, combined with its targeted disruption of the bacterial FAS-II pathway via competitive FabH inhibition, provides a clear mechanistic rationale for its efficacy. The standardized synthetic and assay protocols outlined herein ensure reproducibility and rigorous validation for future structural optimization efforts.

References

-

Design, synthesis and antibacterial activities of novel amide derivatives bearing dioxygenated rings as potential beta-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. Chemical and Pharmaceutical Bulletin (Tokyo). URL:[Link]

-

Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III. BRENDA Enzyme Database. URL:[Link]

-

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Structure and Properties. ChemSpace. URL:[Link]

Sources

- 1. Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III and Organism(s) Escherichia coli and UniProt Accession P0A6R0 - BRENDA Enzyme Database [brenda-enzymes.org]

- 2. Reference to 2.3.1.180; Id = 777024 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.org]

- 3. N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide - C16H15NO3 | CSSB00050497737 [chem-space.com]

- 4. Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III and Organism(s) Escherichia coli and UniProt Accession P0A6R0 - BRENDA Enzyme Database [brenda-enzymes.org]

Targeting Bacterial Fatty Acid Biosynthesis: The Mechanistic Role of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a FabH Inhibitor

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the identification of novel biological targets and structurally unique chemical scaffolds. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently evaluate compounds that disrupt essential, highly conserved bacterial pathways. One such promising scaffold is the benzodioxepine class. Specifically, N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has emerged as a targeted inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) [1].

Unlike broad-spectrum membrane disruptors, this compound acts via a highly specific, target-driven mechanism. This technical guide deconstructs the structural biology, binding kinetics, and the self-validating experimental workflows required to characterize this compound's efficacy against the bacterial Type II fatty acid synthesis (FAS-II) pathway.

Mechanistic Rationale: The Type II FAS Pathway and FabH

To understand the therapeutic potential of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, we must first analyze the causality of its target selection. Mammals utilize a massive, multi-enzyme Type I FAS complex. In contrast, bacteria utilize the dissociated Type II FAS (FAS-II) pathway, where discrete enzymes catalyze individual steps. This structural divergence provides a highly selective therapeutic window.

The enzyme FabH (EC 2.3.1.180) acts as the fundamental gatekeeper of the FAS-II pathway [2]. It initiates fatty acid elongation by catalyzing the decarboxylative condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP.

Causality of Target Selection: Why target FabH instead of downstream elongation enzymes like FabI or FabG? Because FabH dictates the total rate of fatty acid initiation and determines the lipid profile of the bacterial membrane. Inhibiting FabH completely starves the bacteria of the foundational building blocks required for membrane biogenesis, leading to rapid bacteriostasis and eventual cell death.

Figure 1: Bacterial FAS-II pathway highlighting FabH inhibition by the benzodioxepine derivative.

Structural Biology & Binding Kinetics

The efficacy of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is rooted in its precise stereoelectronic fit within the FabH active site.

-

The Benzodioxepine Core: The dioxygenated ring provides a rigid, hydrophobic scaffold that anchors the molecule into the acyl-binding pocket of FabH.

-

The Carboxamide Linker: This functional group is critical for target engagement. It acts as both a hydrogen bond donor and acceptor, interacting directly with the highly conserved catalytic triad of FabH (typically Cys112, His244, and Asn274 in E. coli).

-

The N-phenyl Moiety: The addition of the phenyl ring occupies the hydrophobic channel normally reserved for the growing acyl chain, sterically occluding the natural substrate.

To contextualize the potency of this compound, we must benchmark it against known FAS-II inhibitors.

Table 1: Representative FabH Inhibitors and Comparative Efficacy

| Compound Class | Primary Target | Mechanism of Inhibition | Representative MIC (E. coli) |

| N-phenyl-benzodioxepine carboxamides | FabH (β-ketoacyl-ACP synthase III) | Reversible competitive binding at the acyl pocket | 16 - 64 µg/mL |

| Thiolactomycin (TLM) | FabH / FabB / FabF | Reversible binding to the malonyl-ACP site | 32 - 128 µg/mL |

| Platensimycin | FabF (primary) / FabH (secondary) | Covalent/tight-binding to the acyl-enzyme intermediate | 0.5 - 2 µg/mL |

| 1,3,4-oxadiazole-2(3H)-thione derivatives | FabH | Allosteric/Active site mixed inhibition | 8 - 32 µg/mL |

(Note: MIC values are representative ranges based on wild-type E. coli susceptibility panels. Variations occur based on specific efflux pump expression).

Experimental Workflows: Validating FabH Inhibition

A robust drug discovery program relies on self-validating experimental systems. A single endpoint assay is prone to false positives (e.g., PAINS or non-specific aggregators). Therefore, we utilize a tiered, orthogonal approach.

Protocol 1: In Vitro FabH Enzymatic Inhibition Assay (DTNB-Based)

This assay monitors the release of free Coenzyme A (CoA-SH) during the condensation of acetyl-CoA and malonyl-ACP [3]. We utilize Ellman's reagent (DTNB), which reacts with the free thiol of CoA-SH to form 5-thio-2-nitrobenzoate (TNB), absorbing strongly at 412 nm.

Causality of Assay Design: We use a continuous kinetic readout rather than an endpoint assay. This allows us to monitor the initial reaction velocity ( V0 ) before substrate depletion occurs, ensuring accurate Michaelis-Menten kinetics and preventing artifacts.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 7.0, 1 mM EDTA). Reconstitute E. coli FabH (purified via Ni-NTA chromatography) to a working concentration of 1 µM.

-

Compound Pre-incubation: Mix 10 µL of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (serially diluted in DMSO) with 40 µL of FabH in a 96-well microtiter plate.

-

Causality: FabH inhibitors often exhibit slow-binding kinetics due to required conformational shifts in the active site. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached, preventing an artificial underestimation of the compound's potency.

-

-

Reaction Initiation: Add 50 µL of a substrate mix containing 100 µM acetyl-CoA, 100 µM malonyl-ACP, and 2 mM DTNB.

-

Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Record absorbance at 412 nm every 15 seconds for 10 minutes at 37°C.

-

Self-Validation (Counter-Screen): To ensure the compound is not a thiol-reactive false positive, run a control well containing the compound, free CoA-SH, and DTNB (without FabH). If the absorbance drops, the compound is reacting directly with the assay reagents.

Figure 2: Self-validating DTNB-based kinetic assay workflow for evaluating FabH inhibitors.

Protocol 2: Whole-Cell Target Engagement via Lipid Rescue

Proving in vitro enzymatic inhibition is only the first step; we must prove on-target efficacy inside the living bacterium.

Causality of Assay Design: Observing cell death via standard MIC broth microdilution is insufficient, as the compound could be acting via off-target toxicity (e.g., generalized membrane disruption). To prove the mechanism of action is specifically FAS-II starvation, we utilize a Lipid Rescue Assay .

Step-by-Step Methodology:

-

Prepare standard Mueller-Hinton Broth (MHB) and a modified MHB supplemented with 0.1% Tween 80 and exogenous fatty acids (e.g., oleic acid and palmitic acid).

-

Inoculate E. coli (or target pathogen) at 5×105 CFU/mL into both media types.

-

Treat both sets with varying concentrations of the benzodioxepine carboxamide (0.5x to 4x MIC).

-

Incubate for 18 hours at 37°C and measure OD600.

-

Interpretation: If the bacteria die in the standard MHB but survive in the lipid-supplemented MHB, the system is self-validating. The exogenous lipids bypass the inhibited FabH enzyme, proving that the compound's primary mechanism of action is the specific inhibition of endogenous fatty acid biosynthesis.

Translational Perspective & Lead Optimization

The discovery of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide represents a critical foothold in antibiotic development. However, as with many early-stage leads, structure-activity relationship (SAR) optimization is required to improve its pharmacokinetic profile and overcome potential efflux pump liabilities in Gram-negative bacteria. Future iterations should focus on substituting the N-phenyl ring with bioisosteres (such as fluorinated pyridines) to enhance cell wall penetration while maintaining the critical hydrogen-bonding network established by the carboxamide linker.

References

-

Title: Design, synthesis and antibacterial activities of novel amide derivatives bearing dioxygenated rings as potential beta-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors Source: Chemical and Pharmaceutical Bulletin URL: [Link]

-

Title: Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III Source: BRENDA Enzyme Database URL: [Link]

-

Title: Identification, substrate specificity, and inhibition of the Streptococcus pneumoniae beta-ketoacyl-acyl carrier protein synthase III (FabH) Source: Journal of Biological Chemistry URL: [Link]

In Silico Modeling of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Interactions: A Technical Guide to Targeting E. coli FabH

Executive Summary

The rising threat of antimicrobial resistance necessitates the discovery of novel therapeutic scaffolds targeting unexploited bacterial pathways. In Escherichia coli, the β-ketoacyl-[acyl-carrier-protein] synthase III (FabH, EC 2.3.1.180) initiates the dissociated Type II fatty acid biosynthesis (FAS-II) pathway, making it a critical target for antibacterial drug development[1]. Recent biochemical profiling has identified N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a highly specific FabH inhibitor[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in silico framework for modeling the interactions between this benzodioxepine derivative and the FabH active site. This guide details the causality behind structural preparation, molecular docking, molecular dynamics (MD), and thermodynamic calculations required to advance this scaffold from a hit to a lead compound.

Mechanistic Rationale & Target Biology

To computationally model a ligand, one must first understand the dynamic microenvironment of the target. FabH operates as a homodimer, catalyzing the Claisen condensation of acetyl-CoA and malonyl-ACP[1]. The reveals that the active site is governed by a catalytic triad consisting of Cys112, His244, and Asn274[3].

The benzodioxepine core of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is hypothesized to occupy the hydrophobic primer-binding pocket, while the carboxamide moiety forms directional hydrogen bonds with the catalytic residues, effectively halting the FAS-II elongation cycle[4].

Fig 1. FabH-mediated initiation of the FAS-II pathway and targeted competitive inhibition.

In Silico Experimental Protocols

A robust computational pipeline must be a self-validating system. The following methodologies are designed to prevent false positives through orthogonal checks at every stage.

Fig 2. Step-by-step in silico workflow for evaluating FabH-ligand interactions.

Ligand and Protein Preparation

Causality: Raw PDB files lack hydrogen atoms and often contain unresolved flexible loops. FabH features highly dynamic loops (residues 84-86, 146-152) that gate the active site[3]. Failing to model these correctly will result in artificial steric clashes during docking.

Step-by-Step Protocol:

-

Ligand Processing: Import the SMILES string of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide into Schrödinger LigPrep.

-

State Generation: Use Epik to generate tautomeric and ionization states at a physiological pH of 7.4 ± 0.2. Minimize the 3D geometry using the OPLS4 force field to accurately parameterize the dihedral angles of the fused benzodioxepine ring.

-

Protein Processing: Download [3]. Remove alternate conformations and co-crystallized water molecules beyond 3.0 Å of the active site.

-

Loop Refinement: Use Prime to model missing side chains and unresolved loop segments (residues 146-152).

-

Self-Validation Check: Post-minimization, generate a Ramachandran plot. The protein preparation is validated only if >95% of residues fall within the favored regions.

High-Precision Molecular Docking

Causality: The active site of FabH is deeply buried. Standard precision (SP) docking often underestimates the desolvation penalty of the carboxamide group. Extra Precision (XP) docking is required to strictly penalize unbound polar groups and reward exact shape complementarity.

Step-by-Step Protocol:

-

Grid Generation: Center the receptor grid box (20 × 20 × 20 Å) on the sulfur atom of Cys112 and the imidazole ring of His244.

-

Docking Execution: Run Glide XP with flexible ligand sampling. Ensure the core benzodioxepine ring is allowed to sample boat/chair conformations.

-

Self-Validation Check: Re-dock the native degraded CoA ligand extracted from 1HNH. The grid is validated for the novel ligand only if the native ligand's Root Mean Square Deviation (RMSD) is ≤ 2.0 Å.

Molecular Dynamics (MD) Simulations

Causality: Docking provides a static snapshot. However,[5]. We must verify if the ligand remains stable within the pocket over time.

Step-by-Step Protocol:

-

System Solvation: Place the top-scoring docking complex into an orthorhombic box filled with TIP3P water molecules, maintaining a 10 Å buffer from the protein surface. Neutralize the system with Na+/Cl- ions (0.15 M).

-

Equilibration: Perform a standard 6-step relaxation protocol (NVT and NPT ensembles) to gradually heat the system to 300 K and 1.013 bar.

-

Production Run: Execute a 100 ns unconstrained production run using Desmond.

-

Self-Validation Check: Monitor the protein backbone RMSD. The trajectory is considered valid for analysis only if the RMSD plateaus (slope ≈ 0) for the final 20 ns, indicating a fully equilibrated conformational ensemble.

End-Point Free Energy Calculations (MM-GBSA)

Causality: Docking scores (kcal/mol) are empirical and lack rigorous entropic and desolvation terms. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates the true thermodynamic binding free energy (ΔG_bind), filtering out false positives.

Step-by-Step Protocol:

-

Extract 100 snapshots from the final 20 ns of the MD trajectory.

-

Calculate ΔG_bind using the VSGB solvation model and OPLS4 force field.

-

Decompose the energy into van der Waals (vdW), Coulombic, and lipophilic contributions to guide future lead optimization.

Data Presentation: Quantitative Projections

Based on the structural properties of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its interaction with the FabH catalytic triad, the following tables summarize the projected in silico profile required to validate the compound as a viable lead.

Table 1: Physicochemical & ADMET Profile Data generated via QikProp / SwissADME predictive models.

| Property | Value | Computational Tool / Rationale |

| Molecular Weight | 297.31 g/mol | QikProp (Optimum < 500 Da for drug-likeness) |

| LogP (Octanol/Water) | 2.85 | SwissADME (Optimal lipophilicity for bacterial membrane permeation) |

| Hydrogen Bond Donors | 1 | QikProp (Carboxamide NH group) |

| Hydrogen Bond Acceptors | 4 | QikProp (Dioxepine Oxygen, Carboxamide Oxygen) |

| Polar Surface Area (PSA) | 47.56 Ų | SwissADME (Excellent oral bioavailability profile) |

Table 2: MM-GBSA Binding Free Energy Components Representative thermodynamic breakdown from MD trajectory analysis.

| Energy Component | Value (kcal/mol) | Mechanistic Interpretation |

| ΔG_bind (Total) | -42.5 ± 3.2 | Strong overall affinity for the FabH active site |

| ΔG_vdW | -35.1 ± 2.1 | Driven by the benzodioxepine core packing in the hydrophobic pocket |

| ΔG_Coulomb | -15.4 ± 1.8 | Directed by carboxamide hydrogen bonding with Asn274/His244 |

| ΔG_Solv_GB | +12.3 ± 1.5 | Desolvation penalty of burying polar groups |

| ΔG_Lipophilic | -4.3 ± 0.5 | Phenyl ring packing against non-polar active site residues |

Conclusion

The in silico modeling of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide against E. coli FabH requires a rigorous, multi-tiered computational approach. By enforcing strict self-validation checks—from Ramachandran plot verification during protein preparation to RMSD plateauing during MD simulations—researchers can confidently project the thermodynamic viability of this scaffold. The strong van der Waals packing of the benzodioxepine ring, coupled with the directional hydrogen bonding of the carboxamide group, presents a highly optimized structural motif for overcoming FAS-II mediated bacterial survival.

References

-

BRENDA Enzyme Database. "Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III and Organism(s) Escherichia coli." BRENDA. Available at:[Link]

-

Qiu, X., et al. "1HNH: CRYSTAL STRUCTURE OF BETA-KETOACYL-ACP SYNTHASE III + DEGRADED FORM OF ACETYL-COA." RCSB Protein Data Bank, 2000. Available at: [Link]

-

Wang, Y.T., et al. "Discovery of Novel Bacterial FabH Inhibitors (Pyrazol-Benzimidazole Amide Derivatives): Design, Synthesis, Bioassay, Molecular Docking and Crystal Structure Determination." European Journal of Medicinal Chemistry, 2019. Available at:[Link]

-

Khandekar, S.S., et al. "Identification of a New Binding Site in E. coli FabH using Molecular Dynamics Simulations: Validation by Computational Alanine Mutagenesis and Docking Studies." Journal of Chemical Information and Modeling (ACS Publications), 2013. Available at:[Link]

Sources

- 1. Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III and Organism(s) Escherichia coli and UniProt Accession P0A6R0 - BRENDA Enzyme Database [brenda-enzymes.org]

- 2. Reference to 2.3.1.180; Id = 777024 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.org]

- 3. rcsb.org [rcsb.org]

- 4. Discovery of novel bacterial FabH inhibitors (Pyrazol-Benzimidazole amide derivatives): Design, synthesis, bioassay, molecular docking and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide derivatives and analogs

Modifications to the N-phenyl ring dictate the compound's binding affinity and subsequent antibacterial efficacy. The introduction of electron-donating groups (e.g., methoxy) at the para position significantly enhances target affinity by increasing the electron density of the aromatic system, which optimizes π

πTable 1: Comparative IC 50 Values of Key Benzodioxepine Derivatives against E. coli FabH [2]

| Compound Designation | N-phenyl Substitution (R-Group) | IC 50 vs E. coli FabH ( μ M) | Mechanistic Impact |

| Derivative A | 4-methoxy | 2.0 | Optimal electron donation; maximizes hydrophobic pocket fit. |

| Derivative B | 2-fluoro-4-methoxy | 3.8 | Fluorine induces slight steric/electronic shift, marginally reducing affinity. |

| Derivative C | Unsubstituted (Phenyl) | > 4.0 | Lacks stabilizing electron-donating interactions. |

Data extracted from in vitro enzymatic assays monitoring the conversion of radiolabeled substrates[2].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent and step.

Figure 2: Standardized workflow for the synthesis and biological evaluation of FabH inhibitors.

Chemical Synthesis & Structural Validation

The synthesis relies on the condensation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid with substituted anilines (e.g., 4-methoxyaniline)[6].

-

Step 1: Activation. Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at room temperature[6].

-

Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is prone to an irreversible rearrangement into an unreactive N-acylurea. DMAP is introduced as a nucleophilic catalyst; it rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium species, preventing the side reaction and driving the coupling forward.

-

-

Step 2: Coupling. Add the substituted aniline dropwise and stir for 12 hours.

-

Step 3: Purification. Filter the mixture to remove the insoluble dicyclohexylurea (DCU) byproduct. Purify the filtrate via silica gel column chromatography.

-

Validation Checkpoint: The system is validated post-purification via 1 H-NMR and HRMS. The emergence of a distinct singlet in the 1 H-NMR spectrum (typically around 8.0–10.0 ppm, depending on the solvent) confirms the presence of the newly formed carboxamide N-H bond, validating the structural integrity of the target molecule.

In Vitro FabH Inhibition Assay

This protocol measures the IC 50 by tracking the incorporation of radiolabeled acetyl-CoA into acetoacetyl-ACP[9].

-

Step 1: Enzyme Preparation. Prepare recombinant E. coli FabH in an assay buffer containing 100 mM Tris-HCl (pH 8.0) and 1 mM Dithiothreitol (DTT)[10].

-

Causality: DTT is strictly required to maintain the active site Cys112 in a reduced state. Without a reducing agent, the nucleophilic thiol oxidizes, rendering the enzyme artificially inactive and producing false-positive inhibition readouts.

-

-

Step 2: Inhibitor Pre-incubation. Incubate the enzyme with varying concentrations of the benzodioxepine derivative (0.1 μ M to 50 μ M) for 15 minutes.

-

Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium with the Gly209 residue before it has to compete with the native substrates.

-

-

Step 3: Reaction Initiation. Add 50 μ M malonyl-ACP and 10 μ M[ 14 C]acetyl-CoA to initiate the condensation. Incubate at 37°C for 30 minutes.

-

Step 4: Quenching & Quantification. Quench the reaction with cold trichloroacetic acid (TCA) to precipitate the proteins (including the radiolabeled acetoacetyl-ACP product). Centrifuge, wash, and quantify the radioactivity of the pellet using a liquid scintillation counter.

-

Validation Checkpoint: A vehicle control (DMSO) must be run to establish the 100% enzyme activity baseline. Concurrently, a known FabH inhibitor (e.g., Thiolactomycin) must be run as a positive control[9]. If the positive control fails to yield its established IC 50 ( ∼ 10-20 μ M), the assay plate is deemed invalid due to compromised enzyme viability or substrate degradation.

Future Perspectives in Drug Development

While N-(4-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide demonstrates exceptional in vitro potency (IC 50 = 2.0 μ M)[2], translating this into in vivo efficacy requires optimizing its pharmacokinetic profile. Future iterations should focus on modifying the benzodioxepine oxygen atoms to improve aqueous solubility and tuning the lipophilicity (LogP) of the N-phenyl ring to enhance penetration through the complex lipopolysaccharide (LPS) layer of Gram-negative pathogens.

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. Reference to 2.3.1.180; Id = 777024 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.org]

- 3. Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III and Organism(s) Escherichia coli and UniProt Accession P0A6R0 - BRENDA Enzyme Database [brenda-enzymes.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Buy 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide [smolecule.com]

- 7. Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III and Organism(s) Escherichia coli and UniProt Accession P0A6R0 - BRENDA Enzyme Database [brenda-enzymes.org]

- 8. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzodioxepine Carboxamides

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzodioxepine carboxamides, a class of compounds demonstrating significant potential across various therapeutic areas. We will delve into the nuanced interplay between chemical structure and biological activity, offering insights grounded in experimental data to guide researchers and drug development professionals in the rational design of novel therapeutics.

Introduction: The Benzodioxepine Carboxamide Scaffold

The benzodioxepine carboxamide scaffold is characterized by a seven-membered dioxepine ring fused to a benzene ring, with a carboxamide linkage at one of the phenyl positions. This core structure has proven to be a versatile template in medicinal chemistry, serving as a foundational element for molecules targeting a range of biological entities.[1] Derivatives have been investigated for their potential as antimicrobial, anticancer, and neuroprotective agents, among other applications.[1][2][3][4] The synthetic accessibility of this scaffold allows for systematic modifications, making it an ideal candidate for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[1]

The general structure allows for chemical exploration at three primary points: the benzodioxepine ring system (Region A), the carboxamide linker (Region B), and the terminal substituent, typically an aryl or alkyl group (Region C). Understanding how modifications in these regions influence biological activity is the central theme of this guide.

Caption: General synthetic workflow for creating a library of benzodioxepine carboxamide analogs.

Experimental Protocol: Representative Synthesis of a Benzodioxepine Carboxamide Derivative

This protocol outlines the synthesis of an N-aryl benzodioxepine carboxamide, a common structural motif in this class.

-

Step 1: Carboxylic Acid Activation.

-

To a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). [5] * Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature for 15-30 minutes to form the activated ester intermediate.

-

-

Step 2: Amide Coupling.

-

To the reaction mixture from Step 1, add the desired substituted amine (e.g., 4-bromoaniline) (1.1 eq).

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to yield the pure benzodioxepine carboxamide derivative. [6]

-

-

Step 4: Characterization.

Structure-Activity Relationship Insights by Biological Target

The biological effects of benzodioxepine carboxamides are highly dependent on the specific substitutions around the core scaffold. Below, we analyze the SAR for several key biological targets.

PARP1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA repair and a validated target in oncology. While benzodioxine (a six-membered ring analog) carboxamides have shown potent PARP1 inhibition, studies on the corresponding benzodioxepine (seven-membered ring) derivatives reveal crucial SAR insights.

A key finding is that the size of the dioxa-ring (Region A) is a critical determinant of activity. In a direct comparison, the seven-membered benzodioxepine ring led to a significant decrease in PARP1 inhibitory activity compared to the six-membered benzodioxine scaffold. [6]This suggests that the larger, more flexible seven-membered ring may not fit optimally within the sterically constrained active site of PARP1. [6]

| Compound ID | Ring System (Region A) | % Inhibition at 2.5 µM | PARP1 IC₅₀ | Reference |

|---|---|---|---|---|

| 31 | Benzodioxole (5-membered) | >60% | ≥2.5 µM | [6] |

| 4 | Benzodioxine (6-membered) | >60% | 5.8 µM | [6] |

| 32 | Benzodioxepine (7-membered) | 15% | >>2.5 µM | [6] |

Causality: The data strongly indicates that the six-membered ring is the optimal size for PARP1 inhibition within this chemical series. [6]The decreased activity of the benzodioxepine analog suggests that the larger ring introduces an unfavorable steric clash or alters the presentation of the carboxamide group, disrupting key interactions within the enzyme's active site.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an important enzyme in the central nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's. [3]For this target, modifications to the terminal N-phenyl ring (Region C) of the carboxamide have been shown to be critical for potent and selective inhibition.

Studies on a series of N-phenyl-2,3-dihydrobenzo[b]d[1][5]ioxine-6-carboxamide derivatives (a closely related scaffold) provide a clear SAR trend that is highly applicable to benzodioxepines. The introduction of halogen substituents on the N-phenyl ring dramatically enhances inhibitory activity.

| Compound ID | N-Phenyl Substitution (Region C) | hMAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| 1a | Unsubstituted | 7.66 | >13 | [3] |

| 1l | 3,4-dichloro | 0.0083 | >4819 | [3] |

| 1k | 4-chloro | 0.019 | >2631 | [3] |

| 1j | 3-chloro | 0.021 | >2380 | [3] |

Causality: Molecular docking studies reveal the rationale behind this trend. The carboxamide linker forms a crucial hydrogen bond with the Cys172 residue in the MAO-B active site. [3]The N-phenyl ring and its substituents occupy a hydrophobic substrate cavity. The high potency of the 3,4-dichloro derivative suggests that these halogens engage in favorable hydrophobic or halogen-bonding interactions within this pocket, anchoring the inhibitor more tightly. [3]The position of the carbonyl group is also critical; reversing the amide linkage (N-CO to C-NO) results in a significant loss of activity, confirming the importance of the hydrogen bond with Cys172. [3]

Antibacterial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Benzodioxepine derivatives have been explored for their antibacterial properties, with SAR studies pointing towards the FabH enzyme, which is involved in bacterial fatty acid biosynthesis, as a potential target. [2][4] In a series of novel benzodioxepine-biphenyl amide derivatives, the nature of the substitution on the terminal biphenyl ring (Region C) was found to significantly influence antibacterial efficacy.

Key SAR Observations:

-

Compound E4 , a specific derivative from a synthesized series, emerged as a highly potent antimicrobial agent. [4]* Lipophilicity: The biphenyl moiety increases the lipophilicity of the molecules, which can enhance their ability to penetrate bacterial cell membranes. [2]* Docking Studies: Computational docking of potent compounds like E4 into the FabH enzyme active site helps to elucidate the specific interactions driving their inhibitory activity. [4]

Methodologies for Biological Evaluation

Validating the SAR hypotheses requires rigorous biological testing. An in vitro enzyme inhibition assay is a fundamental tool for quantifying the potency of synthesized analogs.

Experimental Protocol: General In Vitro Enzyme Inhibition Assay (e.g., for PARP1)

This protocol provides a template for assessing the inhibitory activity of compounds against a purified enzyme.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compounds (e.g., benzodioxepine carboxamides) in 100% DMSO.

-

Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, and NAD⁺ (the enzyme's substrate) at the required concentrations.

-

A commercial PARP1 assay kit is often used, which provides these reagents and a detection system. [6]

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test compounds to the wells. Include a positive control (a known PARP1 inhibitor) and a negative control (DMSO vehicle). [6] * Add the PARP1 enzyme and activated DNA to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding NAD⁺. Incubate for a set period (e.g., 60 minutes) at room temperature.

-

-

Detection and Data Analysis:

-

Stop the reaction and add the detection reagent (e.g., an antibody-based system that detects poly(ADP-ribosyl)ation).

-

Read the signal (e.g., chemiluminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Caption: Workflow for a typical in vitro enzyme inhibition assay to determine compound potency.

Conclusion and Future Outlook

The benzodioxepine carboxamide scaffold represents a promising and adaptable framework for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore several critical principles for rational drug design:

-

Scaffold Rigidity and Size (Region A): The size and conformation of the heterocyclic ring system are paramount. As seen in the case of PARP1, a seven-membered benzodioxepine ring can be detrimental to activity compared to a more constrained six-membered ring, highlighting the need for careful consideration of the target's active site topology. [6]* Linker Orientation (Region B): The geometry of the carboxamide linker is not trivial. Its ability to act as a hydrogen bond donor and acceptor is often essential for anchoring the molecule to the target protein, and its orientation must be precise. [3]* Terminal Substituents (Region C): This region offers the greatest potential for modulating potency and selectivity. The addition of specific functional groups, such as halogens on an N-phenyl ring for MAO-B inhibition, can lead to orders-of-magnitude improvements in activity by exploiting specific hydrophobic or polar interactions. [3] Future research in this area should focus on integrating computational modeling with synthetic chemistry to predict optimal substitutions before synthesis. Further exploration of the benzodioxepine scaffold against other target classes, coupled with a focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties, will be crucial in translating the clear potential of this chemical class into clinically viable drug candidates.

References

-

Al-Sanea, M. M., et al. (2021). Synthesis of 2,3-dihydrobenzo[b]d[1][5]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][5]xazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available at: [Link]

-

Al-Harrasi, A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. National Center for Biotechnology Information. Available at: [Link]

-

Da Settimo, F., et al. (2003). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. PubMed. Available at: [Link]

-

Yan, W., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. Available at: [Link]

-

Rehman, A. U., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. SpringerLink. Available at: [Link]

-

Iqbal, J., et al. (2022). Therapeutic potentials and structure-activity relationship of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors. PubMed. Available at: [Link]

-

Da Settimo, F., et al. (2003). Structure−Activity Relationships in Carboxamide Derivatives Based on the Targeted Delivery of Radionuclides and Boron Atoms by Means of Peripheral Benzodiazepine Receptor Ligands. ACS Publications. Available at: [Link]

-

Wang, T., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Publications. Available at: [Link]

-

Yan, W., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. Available at: [Link]

Sources

- 1. Buy 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

Exploring the mechanism of action of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Abstract

The N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide scaffold represents a compelling starting point for novel therapeutic agent discovery. Its hybrid structure, featuring a flexible benzodioxepine ring system and a rigid N-phenyl carboxamide moiety, suggests a potential for high-affinity interactions with a variety of biological targets. While direct research on this specific molecule is nascent, analysis of its constituent chemical motifs provides a strong rationale for investigating its pharmacodynamic profile. This guide outlines a comprehensive, multi-tiered strategy for the systematic deconvolution of its mechanism of action, from initial target hypothesis generation to in-vivo validation. We present a series of detailed experimental protocols and logical frameworks designed to provide researchers with a robust roadmap for characterizing this and similar novel chemical entities.

Introduction: Structural Rationale and Therapeutic Potential

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound characterized by a benzodioxepine core linked to a phenyl group via a carboxamide bridge.[1][2] The benzodioxepine moiety is a recognized pharmacophore present in compounds with diverse biological activities, while the carboxamide linkage is a cornerstone of medicinal chemistry, offering structural rigidity and key hydrogen bonding capabilities that enhance target affinity.[3]

Derivatives of both the benzodioxepine and carboxamide classes have demonstrated a wide range of pharmacological effects, including:

-

Anticancer Activity : Carboxamide derivatives have been explored as anticancer agents due to their ability to interact with multiple oncogenic targets.[3][4][5]

-

Neurological and Immunomodulatory Effects : Certain carboxamides act as ligands for the Aryl Hydrocarbon Receptor (AHR) and have been investigated for autoimmune diseases, while other related structures show promise as inhibitors of monoamine oxidase (MAO) and cholinesterase for neurodegenerative disorders.[6][7][8]

-

Metabolic and Antimicrobial Applications : The benzodioxepine core is found in molecules with potential antimicrobial properties and the ability to inhibit enzymes like aldose reductase.[1]

This documented polypharmacology of related scaffolds makes N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide a molecule of significant interest. Its precise mechanism of action, however, remains uncharacterized. The following sections detail a systematic approach to unravel its biological function.

Putative Pharmacodynamics and Target Landscape

Based on structural analogy to known bioactive molecules, we can hypothesize a landscape of potential protein targets. The molecule's conformational flexibility allows it to potentially adapt to various binding sites, including those of transporters and enzymes.[1]

Table 1: Potential Molecular Targets and Associated Therapeutic Areas

| Potential Target Class | Specific Examples | Rationale / Supporting Evidence | Therapeutic Area |

| Kinases | EGFR, PI3Kα, Tyrosine Kinases (e.g., BCR-ABL) | Carboxamide derivatives are known to target kinases involved in cell proliferation and survival signaling pathways.[3][4] | Oncology |

| Nuclear Receptors | Aryl Hydrocarbon Receptor (AHR) | Quinoline-3-carboxamide derivatives are known to modulate AHR signaling, impacting immune responses.[6] | Immunology, Autoimmune Disease |

| Enzymes | PRMT5, Topoisomerase, Aldose Reductase, MAO, Cholinesterase | Various carboxamide and benzodioxepine derivatives have shown inhibitory activity against these enzymes.[1][4][7][9] | Oncology, Metabolic Disease, Neurology |

| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | The benzodioxepine core can adopt conformations that fit the pharmacophores for both SERT and DAT.[1] | Neurology, Psychiatry |

| Ion Channels | AMPA Receptors | Phenyl-pyridinone derivatives act as non-competitive antagonists of AMPA receptors.[10] | Neurology (Epilepsy) |

This diverse landscape necessitates a broad, yet systematic, screening approach to identify the highest-affinity and most functionally relevant molecular target(s).

Target Deconvolution and Validation Strategy

A multi-pronged approach, integrating computational, biochemical, and cell-based methods, is essential for efficiently identifying the primary biological target.

Phase 1: In Silico Target Prediction and Prioritization

The initial step involves using the molecule's structure to predict potential binding partners. This reduces the experimental search space and helps prioritize subsequent assays.

Protocol 1: Reverse Docking and Pharmacophore Matching

-

3D Structure Generation : Generate a low-energy 3D conformation of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide using computational chemistry software.

-

Pharmacophore Modeling : Identify key chemical features (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

-

Database Screening : Screen the generated pharmacophore model against a database of protein structures (e.g., Protein Data Bank - PDB) to identify proteins with complementary binding pockets.

-

Reverse Docking : Perform docking calculations of the molecule against a curated library of known drug targets (kinases, GPCRs, nuclear receptors, etc.) to predict binding affinities and poses.

-

Target Prioritization : Rank potential targets based on docking scores, binding site complementarity, and biological relevance informed by the putative target landscape (Table 1).

Phase 2: In Vitro Target Binding and Functional Screening

The top-ranked targets from the in silico phase must be validated experimentally.

Workflow 1: Broad-Spectrum Target Screening

Caption: High-throughput in vitro screening workflow.

Protocol 2: Radioligand Binding Assay (Example: Serotonin Transporter)

-

Membrane Preparation : Prepare cell membrane fractions from a cell line stably overexpressing human SERT.

-

Assay Setup : In a 96-well plate, combine membrane preparations, a radiolabeled ligand (e.g., [³H]-citalopram), and varying concentrations of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.

-

Incubation : Incubate at room temperature to allow binding to reach equilibrium.

-

Harvesting : Rapidly filter the plate contents through a glass fiber filter mat to separate bound from unbound radioligand.

-

Scintillation Counting : Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis : Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

Phase 3: Cellular Target Engagement and Phenotypic Validation

Confirming that the compound interacts with its target in a cellular context and elicits a biological response is a critical validation step.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment : Treat intact cancer cells (e.g., MCF-7, if a kinase target is identified) with the compound or vehicle control.[3]

-

Heating : Heat the cell suspensions across a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.

-

Cell Lysis : Lyse the cells to release proteins.

-

Centrifugation : Pellet the aggregated, denatured proteins by centrifugation.

-

Western Blot Analysis : Analyze the soluble protein fraction by Western blotting using an antibody specific to the putative target protein.

-

Melt Curve Generation : Plot the amount of soluble target protein as a function of temperature to generate melt curves. A shift in the curve for compound-treated cells indicates direct target engagement.

In-Depth Mechanistic Elucidation Workflow

Once a primary target is validated, the focus shifts to understanding the precise molecular interactions and downstream cellular consequences.

Workflow 2: Deep Mechanistic Characterization

Caption: Integrated workflow for MoA determination.

Biochemical and Biophysical Characterization

These assays provide quantitative data on the binding interaction.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation : Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

Analyte Injection : Flow precise concentrations of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide across the chip surface.

-

Signal Detection : Monitor the change in refractive index at the surface, which is proportional to the mass of compound binding to the protein.

-

Kinetic Analysis : Measure the association rate (kₐ) during the injection phase and the dissociation rate (kₔ) during the subsequent buffer flow phase.

-

Affinity Calculation : Calculate the equilibrium dissociation constant (Kₔ) as kₔ/kₐ.

In Vivo Target Validation and Efficacy

The final step is to demonstrate that the compound's engagement with its target leads to a therapeutic effect in a relevant animal model.

Protocol 5: Mouse Xenograft Model for Anticancer Activity

-

Cell Implantation : Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.[4]

-

Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Dosing : Randomize mice into vehicle control and treatment groups. Administer the compound daily via an appropriate route (e.g., oral gavage).

-

Tumor Measurement : Measure tumor volume with calipers every 2-3 days.

-

Pharmacodynamic (PD) Assessment : At the end of the study, collect tumor tissue to measure target engagement (e.g., via CETSA or target phosphorylation levels) to link target modulation with anti-tumor efficacy.

-

Efficacy Endpoint : The primary endpoint is tumor growth inhibition. Monitor animal body weight as a measure of toxicity.

Conclusion and Future Directions

The N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide scaffold holds considerable promise for drug discovery. Its mechanism of action is likely tied to the rich pharmacology of its core components. The systematic, hypothesis-driven approach detailed in this guide—spanning in silico prediction, broad in vitro screening, cellular target validation, and in vivo efficacy testing—provides a rigorous framework for its characterization. Successful elucidation of a clear mechanism of action will be the pivotal step in advancing this, and structurally related molecules, into a preclinical development pipeline for oncology, neurology, or immunology.

References

- Al-Qawasmeh, R. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.

- van der Stel, S., et al. (2023). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. PMC.

- Al-Qawasmeh, R. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PubMed.

- Goundry, W. R., et al. (2022). Tricyclic Carboxamide Derivatives as PRMT5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.

- Al-Qawasmeh, R. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate.

- Smolecule. (2024). 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Smolecule.

- Stanley, L., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry.

- Chemspace. N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Chemspace.

- Han, N., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.

- Han, N., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. PMC.

- Han, C., et al. (2012). Discovery of 2-(2-Oxo-1-Phenyl-5-Pyridin-2-yl-1,2-Dihydropyridin-3-yl)Benzonitrile (Perampanel): A Novel, Noncompetitive AMPA Receptor Antagonist. Journal of Medicinal Chemistry.

Sources

- 1. Buy 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide [smolecule.com]

- 2. N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide - C16H15NO3 | CSSB00050497737 [chem-space.com]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Synthesis of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide from commercially available starting materials

Executive Summary

The 1,5-benzodioxepine scaffold is a privileged pharmacophore utilized extensively in modern drug discovery. Derivatives such as N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide have demonstrated significant biological activity, notably as targeted inhibitors of β -ketoacyl-acyl carrier protein synthase III (FabH) in Escherichia coli and as critical structural analogs for transaminase (BioA) inhibitors targeting biotin biosynthesis in Mycobacterium tuberculosis. Furthermore, the core benzodioxepine structure is a proven moiety in the development of aldose reductase inhibitors for diabetic complications .

This application note details a highly optimized, self-validating synthetic protocol to construct this target molecule from inexpensive, commercially available starting materials (methyl 3,4-dihydroxybenzoate and aniline), ensuring high fidelity and scalability for downstream biological assays.

Strategic Retrosynthesis & Mechanistic Rationale

To build the target molecule efficiently, we employ a convergent retrosynthetic strategy that prioritizes the formation of the challenging 7-membered ether ring early in the sequence, followed by a robust amide coupling.

Retrosynthetic analysis of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.

Mechanistic Causality Behind Reagent Selection:

-

Ring Closure (Etherification): The formation of a 7-membered benzodioxepine ring is entropically disfavored compared to standard 5- or 6-membered rings. To suppress intermolecular polymerization, the reaction utilizes K2CO3 in Dimethylformamide (DMF). The potassium ion acts as a weak thermodynamic template, coordinating the phenoxide oxygens and pre-organizing the reactive centers for intramolecular cyclization with 1,3-dibromopropane.

-

Amide Coupling: Anilines are inherently poor nucleophiles due to the resonance delocalization of the nitrogen lone pair into the aromatic ring. While standard EDC/HOBt protocols are reported in the literature for similar benzodioxepine couplings , this protocol upgrades the activation strategy to use HATU. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which drastically accelerates the acylation of weak nucleophiles and drives the reaction to completion at room temperature.

Reaction Workflow

Three-phase synthetic workflow and downstream processing for the target carboxamide.

Experimental Protocols

Note: The following protocols are engineered as self-validating systems. Embedded in-process checks ensure that intermediate quality is verified before advancing to subsequent steps.

Phase 1: Synthesis of Methyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,4-dihydroxybenzoate (10.0 g, 59.5 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add anhydrous K2CO3 (24.7 g, 178.5 mmol, 3.0 eq). Stir the suspension at room temperature for 15 minutes.

-

Validation Check: The solution will transition to a deep yellow/brown suspension, confirming the deprotonation and formation of the reactive phenoxide species.

-

-

Alkylation: Dropwise add 1,3-dibromopropane (14.4 g, 7.2 mL, 71.4 mmol, 1.2 eq) via syringe to maintain controlled alkylation kinetics.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

In-Process Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf≈0.2 ) must be completely consumed, replaced by a distinct, less polar product spot ( Rf≈0.6 ).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water (300 mL) and extract with EtOAc ( 3×100 mL). Wash the combined organic layers rigorously with water ( 3×100 mL) to purge residual DMF, followed by a final brine wash (100 mL).

-

Purification: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield the intermediate ester.

Phase 2: Saponification to 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

-

Preparation: Dissolve the purified ester from Phase 1 (10.0 g, 48.0 mmol) in a co-solvent mixture of Methanol (75 mL) and Water (25 mL).

-

Hydrolysis: Add NaOH pellets (5.76 g, 144 mmol, 3.0 eq). Stir the mixture at 60°C for 4 hours.

-

In-Process Check: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the ester spot.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol (preventing esterification reversal during acidification). Dilute the aqueous residue with water (50 mL) and cool in an ice bath.

-

Acidification: Slowly add 2M HCl dropwise until the pH reaches 2.0.

-

Validation Check: A thick, voluminous white precipitate of the carboxylic acid will form immediately upon crossing the pKa threshold.

-

-

Isolation: Filter the solid via vacuum filtration, wash thoroughly with cold water ( 2×50 mL) to remove inorganic salts, and dry overnight in a vacuum oven at 50°C.

Phase 3: Amide Coupling to Target Molecule

-

Activation: In a 100 mL round-bottom flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (2.0 g, 10.3 mmol) in anhydrous DMF (20 mL). Add HATU (4.7 g, 12.4 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (5.4 mL, 30.9 mmol, 3.0 eq).

-

Pre-activation: Stir at room temperature for 15 minutes.

-

Validation Check: The solution turns slightly yellow, confirming the successful generation of the active HOAt ester.

-

-

Coupling: Add Aniline (1.05 g, 1.03 mL, 11.3 mmol, 1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.

-

In-Process Check: Monitor by TLC (DCM/MeOH 95:5). The activated ester intermediate should be fully consumed, yielding the target amide ( Rf≈0.5 ).

-

Workup: Dilute the mixture with EtOAc (100 mL). Wash sequentially with 1M HCl (50 mL) to selectively protonate and remove unreacted aniline, saturated aqueous NaHCO3 (50 mL) to remove acidic byproducts, and brine (50 mL).

-

Purification: Dry the organic layer over Na2SO4 , filter, and concentrate. Recrystallize the crude solid from hot ethanol to yield N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as highly pure white crystals.

Quantitative Data & Expected Outcomes

| Synthesis Phase | Target Intermediate / Product | Key Reagents | Temp / Time | Expected Yield | Key QC Metric |

| Phase 1: Cyclization | Methyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate | 1,3-Dibromopropane, K₂CO₃ | 90°C / 12 h | 65–75% | Disappearance of phenolic OH (IR) |

| Phase 2: Hydrolysis | 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | NaOH, MeOH/H₂O | 60°C / 4 h | 85–95% | Shift of C=O stretch (IR), MS [M-H]⁻ |

| Phase 3: Amidation | N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | Aniline, HATU, DIPEA | RT / 12 h | 70–85% | Appearance of N-H (IR), MS [M+H]⁺ |

References

-

BRENDA Enzyme Database. "Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III." BRENDA. Available at:[Link]

-

Journal of Medicinal Chemistry. "Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Bioorganic Chemistry. "Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds." PubMed. Available at: [Link]

Application Notes and Protocols for the Evaluation of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a Monoamine Oxidase (MAO) Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds as monoamine oxidase (MAO) inhibitors, using N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a representative test article. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of neurological and psychiatric disorders such as depression and Parkinson's disease.[1][2][3] This document outlines the foundational principles of MAO inhibition, detailed protocols for in vitro fluorometric assays to determine inhibitory potency (IC₅₀) and selectivity, and guidelines for data analysis and interpretation. The methodologies described herein are designed to establish a robust and reproducible framework for the preclinical assessment of potential MAO inhibitors.

Introduction: The Significance of Monoamine Oxidase Inhibition

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3][4][] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][3]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[3][4]

-

MAO-B primarily metabolizes dopamine, and its inhibitors are utilized in the management of Parkinson's disease to prevent the degradation of dopamine in the brain.[1][6]

Dysregulation of MAO activity has been implicated in a variety of neuropsychiatric conditions, highlighting the therapeutic potential of MAO inhibitors.[7] The development of novel, selective, and reversible MAO inhibitors is an active area of research aimed at improving therapeutic efficacy and reducing side effects associated with older, non-selective inhibitors.[3][]

While the benzodioxepine scaffold is of interest in medicinal chemistry for its potential biological activities, specific data on N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as an MAO inhibitor is not extensively documented in publicly available literature.[9][10] Therefore, this guide provides the necessary protocols to systematically investigate its potential as an MAO inhibitor.

Mechanism of Action: The MAO Catalytic Cycle and Inhibition

The catalytic activity of MAO involves the oxidative deamination of a monoamine substrate, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[11][12] The general reaction is as follows:

R-CH₂-NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂

Most in vitro MAO activity assays leverage the production of H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (such as Amplex Red) to generate a fluorescent or colorimetric signal that is proportional to the enzyme's activity.[7][13]

MAO inhibitors can be classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding.[3][] Understanding these characteristics is crucial for predicting the therapeutic profile and potential side effects of a novel inhibitor.

Experimental Protocols: In Vitro Characterization of MAO Inhibition

The following protocols describe a fluorometric assay for determining the inhibitory activity of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide against recombinant human MAO-A and MAO-B.

Materials and Reagents

-

Enzymes: Recombinant human MAO-A and MAO-B

-

Test Compound: N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

-

Reference Inhibitors:

-

Substrate: Tyramine (non-selective substrate for MAO-A and MAO-B)[15]

-

Detection Reagents:

-

Horseradish Peroxidase (HRP)

-

Fluorometric Probe (e.g., Amplex Red)

-

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 7.4

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Equipment:

Preparation of Solutions

-

Test and Reference Compound Stock Solutions: Prepare 10 mM stock solutions of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, clorgyline, and selegiline in 100% DMSO.

-

Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to their optimal working concentrations. These concentrations should be predetermined through an enzyme titration experiment to ensure the reaction rate is linear over the desired time course.[17]

-